4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a piperidine ring substituted with sulfonamide and acetylphenylsulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common route includes the reaction of N,N-dimethylpiperidine with sulfonyl chloride derivatives under basic conditions to introduce the sulfonamide group. The acetylphenylsulfonamido group can be introduced through a nucleophilic substitution reaction involving acetylphenylsulfonyl chloride and the intermediate piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps are crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzyme activity. The acetylphenylsulfonamido group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 4-((4-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 4-((4-nitrophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Uniqueness
4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The acetyl group can undergo additional chemical modifications, providing a versatile platform for further functionalization.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-[[(4-acetylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S2/c1-13(20)15-4-6-16(7-5-15)25(21,22)17-12-14-8-10-19(11-9-14)26(23,24)18(2)3/h4-7,14,17H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKQZMNMOMZYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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